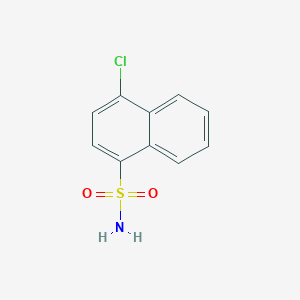

4-Chloronaphthalene-1-sulfonamide

Vue d'ensemble

Description

4-Chloronaphthalene-1-sulfonamide is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a sulfonamide group is attached at the first position. This compound is known for its applications in various chemical reactions and its role in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalene-1-sulfonamide typically involves the sulfonylation of 4-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 4-chloronaphthalene. This intermediate is then reacted with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic or acidic conditions:

-

Ammonolysis : Reacts with aqueous ammonia at 20–90°C (pH 6–9) to form sulfonamides or sulfinic acids .

-

Alcoholysis : Reacts with alkanols (e.g., methanol, ethanol) at 20–90°C to yield sulfonic acid esters, with yields dependent on steric hindrance .

Example Reaction :

Condensation with Amines

The compound participates in condensations to form sulfonamide derivatives:

-

Aromatic Amines : Reacts with substituted anilines (e.g., N,N-diphenyl-p-phenylenediamine) in DMF at 120°C, forming bis-sulfonamides in ~20% yield .

-

Aliphatic Amines : Primary/secondary amines (e.g., 4-tert-butylbenzylamine) displace the sulfonamide group in ethanol at room temperature, producing substituted aminonaphthoquinones .

Key Data :

| Amine Type | Solvent | Temp (°C) | Yield (%) | Product Application |

|---|---|---|---|---|

| 4-tert-Butylbenzylamine | Ethanol | 25 | 47 | Antiproliferative agents |

| N,N-Diphenyl-p-phenylenediamine | DMF | 120 | 20 | Bioactive intermediates |

Reductive and Oxidative Transformations

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chlorine atom to hydrogen, forming naphthalene-1-sulfonamide .

-

Oxidation : Treating with H₂O₂ in acidic media oxidizes the sulfonamide to sulfonic acid derivatives, useful in polymer chemistry .

Ring-Opening and Cyclization

-

Cyclization with Thiols : Reacts with sodium 2-methyl-2-propanethiolate in CH₂Cl₂ to form thioether derivatives (e.g., 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione) .

-

Sandmeyer-Type Reactions : Under CuCl₂/HCl conditions, converts to sulfonyl chlorides, enabling further functionalization .

Synthetic Pathways

Primary Synthesis Route :

Alternative Method :

-

Sandmeyer reaction of aniline derivatives with DABSO (SO₂ surrogate) and tert-butyl nitrite, yielding sulfonamides in >85% purity .

Stability and Handling

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloronaphthalene-1-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical agents. Its sulfonamide group is known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folic acid biosynthesis in bacteria.

Case Study: Antibacterial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that this compound can effectively inhibit bacterial growth in vitro, making it a candidate for further development as an antibacterial agent.

Biological Studies

The compound is utilized as a probe to study enzyme activities and protein interactions. Its ability to mimic para-aminobenzoic acid (PABA) allows it to competitively inhibit enzymes involved in folate metabolism, providing insights into bacterial growth mechanisms and potential therapeutic targets.

Mechanism of Action:

- Target Enzyme: Dihydropteroate synthase

- Mode of Action: Competitive inhibition leading to disrupted folic acid synthesis.

Materials Science

This compound is explored for its potential applications in the development of advanced materials such as polymers and organic semiconductors. Its unique structural features enable it to participate in various chemical reactions, facilitating the synthesis of novel materials with desirable properties.

Mécanisme D'action

The mechanism of action of 4-Chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromonaphthalene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

4-Fluoronaphthalene-1-sulfonamide: Contains a fluorine atom in place of chlorine.

4-Iodonaphthalene-1-sulfonamide: Iodine atom replaces chlorine.

Uniqueness

4-Chloronaphthalene-1-sulfonamide is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and enhanced biological activity. The sulfonamide group further contributes to its versatility in various chemical and biological applications .

Activité Biologique

4-Chloronaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity based on various research findings, including antimicrobial efficacy, anticancer potential, and mechanisms of action.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They function by inhibiting bacterial growth through interference with folate synthesis. The structure of this compound allows it to mimic para-aminobenzoic acid (PABA), a substrate in the synthesis of folate, thereby inhibiting the enzyme dihydropteroate synthase (DHPS) crucial for bacterial DNA replication.

Table 1: Antimicrobial Efficacy of Sulfonamides

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against B. linen |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Sulfadiazine | 50 | 100 | 150 |

| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | 100 | 250 | 150 |

Note: Specific MIC values for this compound are yet to be determined in current literature.

Research indicates that sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections caused by resistant strains . The binding affinity of these compounds to DHPS suggests potential for further development as effective antibacterial agents.

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of sulfonamides, including derivatives like this compound. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting key proteins involved in cell cycle regulation and apoptosis.

- Inhibition of p53 : Many sulfonamides interact with the p53 protein, a crucial regulator of the cell cycle and apoptosis. Mutations in p53 are linked to various cancers, making it a prime target for therapeutic intervention .

- Caspase Activation : Sulfonamides may activate caspases, leading to programmed cell death in cancer cells .

- NF-κB Pathway Modulation : Dysregulation of NF-κB is associated with cancer progression; targeting this pathway could enhance the efficacy of sulfonamide derivatives .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) against HeLa | IC50 (µM) against MCF-7 | IC50 (µM) against MDA-MB-231 |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 8b | 4.62 | 5.21 | 7.21 |

| Compound 8a | 10.91 | 12.74 | 19.22 |

Note: Specific IC50 values for this compound are yet to be determined in current literature.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives:

- Antimicrobial Study : A study demonstrated that sulfonamide derivatives exhibited varying degrees of antibacterial activity against common pathogens, including E. coli and Staphylococcus aureus, with some showing promising MIC values below clinically relevant thresholds .

- Anticancer Research : In vitro studies have shown that certain sulfonamide derivatives significantly inhibit cancer cell proliferation across multiple lines, indicating their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

4-chloronaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXWHPSJAYLYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978734 | |

| Record name | 4-Chloronaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-61-1 | |

| Record name | NSC9915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloronaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloronaphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.